molecular formula C11H20O3 B1266076 Heptyl acetoacetate CAS No. 42598-96-9

Heptyl acetoacetate

Cat. No. B1266076
CAS RN: 42598-96-9
M. Wt: 200.27 g/mol
InChI Key: YAVJSVDUZGIQPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Heptyl Acetoacetate or similar compounds like Acetoacetic Ester involves an acid-base reaction. Ethoxide functions as a base and removes the acidic alpha-hydrogen giving the reactive enolate which is then alkylated . The reaction is often catalyzed by an acid .


Molecular Structure Analysis

Heptyl Acetoacetate has a linear formula of C11H20O3 . It has a molecular weight of 200.28 .


Chemical Reactions Analysis

Heptyl Acetoacetate, like other beta-keto esters, can form enolates. These enolates are good at SN2 reactions. They can act as nucleophiles on alkyl halides, acyl (acid) chlorides, and more .


Physical And Chemical Properties Analysis

Heptyl Acetoacetate is a liquid at 20 degrees Celsius . It has a boiling point of 170 °C/30 mmHg and a specific gravity of 0.95 . Its refractive index is 1.44 .

Scientific Research Applications

Polymer Synthesis and Material Science

Heptyl acetoacetate is utilized in the synthesis of thermosetting polymers through dual-Michael addition reactions. This process results in materials with unique dual microstructures, combining a rigid matrix with dispersed flexible polymeric spheres, enhancing toughness and resilience . In material science, this compound contributes to the development of advanced materials with potential applications in coatings, adhesives, and composite materials.

Pharmaceutical Research

In pharmaceutical research, Heptyl acetoacetate serves as a reference standard for analytical methods. Its properties are essential for the early stages of drug discovery and development, where it aids in the identification and quantification of compounds .

Organic Chemistry

Heptyl acetoacetate is a valuable reagent in organic synthesis. It is used to introduce acetoacetyl functional groups into molecules, which can then undergo further chemical transformations. This compound is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biochemistry

Heptyl acetoacetate’s role in biochemistry is linked to its metabolic pathways. It is a key molecule in studies of ketone body metabolism and energy production within cells. Research in this area explores how Heptyl acetoacetate and related compounds are metabolized and how they influence cellular processes .

Environmental Science

In environmental science, Heptyl acetoacetate is studied for its impact on ecosystems and its potential as a biodegradable compound. Research focuses on understanding its breakdown products and their environmental fate, as well as its role in biogeochemical cycles .

Enzymatic Graft Polymerization

Heptyl acetoacetate is involved in enzymatic graft polymerization processes. This technique is used to functionalize cellulose, creating cellulose acetoacetate-graft-copolymers with a wide range of applications, from biocompatible materials to environmentally friendly plastics .

Mechanism of Action

Target of Action

Heptyl acetoacetate, like other acetoacetates, primarily targets the acyl-CoA short-chain synthetases . These enzymes convert acetate into acetyl coenzyme A (acetyl-CoA), a critical molecule in many biochemical reactions . Acyl-CoA short-chain synthetase-2 (ACSS2) is present in the cytosol and nuclei of many cell types, whereas ACSS1 is mitochondrial .

Mode of Action

Heptyl acetoacetate interacts with its targets, the acyl-CoA short-chain synthetases, to form acetyl-CoA . This conversion is an ATP-requiring enzymatic process . The formation of acetyl-CoA from acetate is a critical step in numerous metabolic pathways, acting as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Biochemical Pathways

The primary biochemical pathway affected by heptyl acetoacetate is the acetyl-CoA pathway . This pathway involves the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens . Acetyl-CoA, the product of heptyl acetoacetate’s action, is a central molecule in many biochemical pathways, including the citric acid cycle and fatty acid metabolism .

Pharmacokinetics

It is known that acetoacetates, in general, can be metabolized to acetyl-coa, which can then be used in various metabolic pathways .

Result of Action

The primary result of heptyl acetoacetate’s action is the production of acetyl-CoA . This molecule is a key intermediate in many biochemical reactions, including energy production, fatty acid synthesis, and protein acetylation . Changes in acetyl-CoA levels can have significant effects on cellular metabolism and gene regulation .

Safety and Hazards

Heptyl Acetoacetate can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of water .

properties

IUPAC Name

heptyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-11(13)9-10(2)12/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVJSVDUZGIQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195365
Record name Heptyl acetoacetate
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Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl acetoacetate

CAS RN

42598-96-9
Record name Heptyl 3-oxobutanoate
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Record name Heptyl acetoacetate
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Record name 42598-96-9
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Record name Heptyl acetoacetate
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Record name Heptyl acetoacetate
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Record name HEPTYL ACETOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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